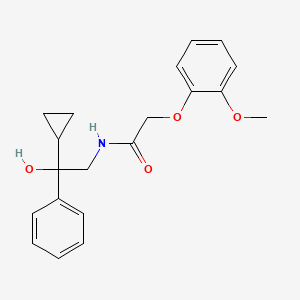

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-24-17-9-5-6-10-18(17)25-13-19(22)21-14-20(23,16-11-12-16)15-7-3-2-4-8-15/h2-10,16,23H,11-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUKKJQWPXCQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclopropyl ring, a hydroxy group, and a methoxyphenoxy moiety, suggesting potential interactions with biological targets. Its molecular formula is with a molecular weight of 342.38 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : Some analogs of the compound have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

- Neuropharmacological Effects : The structure suggests possible interactions with neurotransmitter systems, particularly serotonin receptors.

The proposed mechanism of action involves interaction with specific receptors and enzymes in the body. For instance, compounds with similar structures have been shown to selectively activate serotonin 5-HT2C receptors, which play a crucial role in mood regulation and appetite control .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anticancer | IC50 values in the low micromolar range | |

| Neuropharmacological | Selective agonism at serotonin receptors |

Case Study: Anticancer Activity

A study conducted on various analogs of this compound revealed that one particular derivative exhibited an IC50 of 900 nM against the CCRF-CEM leukemia cell line. This finding suggests that structural modifications can enhance the anticancer efficacy of this class of compounds .

Case Study: Neuropharmacological Effects

In another investigation focusing on serotonin receptor selectivity, compounds similar to this compound were tested for their agonistic effects on the 5-HT2C receptor. The results indicated that certain modifications could lead to enhanced selectivity and functional activity without significant side effects related to β-arrestin recruitment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Core

a) 2-(2-Chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide

- Structure: Chlorophenyl replaces methoxyphenoxy.

- Molecular Formula: C₁₉H₂₀ClNO₂ (MW: 329.8).

b) 2-(2-Methoxyphenoxy)-N-(4-methoxyphenyl)acetamide

- Structure : Lacks the cyclopropyl-hydroxy-phenylethyl amine side chain; instead, the acetamide nitrogen is linked to a 4-methoxyphenyl group.

- Molecular Formula: C₁₆H₁₇NO₄ (MW: 287.31).

- Key Differences : Simplified structure with reduced steric hindrance. Higher boiling point (493.3°C) and density (1.2 g/cm³) suggest stronger intermolecular forces compared to bulkier analogs.

c) N-((4-Bromo-3-methoxyphenyl)carbamoyl)-2-(2-methoxyphenoxy)acetamide

Heterocyclic Derivatives

a) 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k)

- Structure : 1,3,4-Thiadiazole ring replaces the ethylamine side chain.

- Physical Properties : Melting point 135–136°C; yield 72%.

- Key Differences : The thiadiazole ring introduces rigidity and sulfur-based interactions, which may enhance metabolic stability but reduce solubility.

b) N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m)

Comparison of Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.